c-Met/MEK1/Flt-3-IN-1

Antiproliferative activity Lung cancer A549 cells

c-Met/MEK1/Flt-3-IN-1, also designated as Antiproliferative against-3 (comp 33), is a small-molecule multi-kinase inhibitor (molecular weight: 688.75 g/mol, molecular formula: C39H37FN6O5) with reported antiproliferative activity across cervical (HeLa), lung (A549), and breast (MCF-7) cancer cell lines. The compound is characterized by its ability to concurrently target the receptor tyrosine kinases c-Met and Flt-3, along with the dual-specificity protein kinase MEK1, thereby potentially intervening in multiple oncogenic signaling pathways implicated in tumor growth, survival, and therapeutic resistance.

Molecular Formula C39H37FN6O5
Molecular Weight 688.7 g/mol
Cat. No. B12405735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met/MEK1/Flt-3-IN-1
Molecular FormulaC39H37FN6O5
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)C5=CN(C6=C(C5=O)C=CC=N6)C7=CC=C(C=C7)F
InChIInChI=1S/C39H37FN6O5/c1-44-18-20-45(21-19-44)17-4-22-50-36-24-33-31(23-35(36)49-2)34(14-16-41-33)51-29-12-8-27(9-13-29)43-39(48)32-25-46(28-10-6-26(40)7-11-28)38-30(37(32)47)5-3-15-42-38/h3,5-16,23-25H,4,17-22H2,1-2H3,(H,43,48)
InChIKeyNCOBXGPGCSMTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met/MEK1/Flt-3-IN-1: A Multi-Targeted Kinase Inhibitor for Antiproliferative Research


c-Met/MEK1/Flt-3-IN-1, also designated as Antiproliferative against-3 (comp 33), is a small-molecule multi-kinase inhibitor (molecular weight: 688.75 g/mol, molecular formula: C39H37FN6O5) with reported antiproliferative activity across cervical (HeLa), lung (A549), and breast (MCF-7) cancer cell lines . The compound is characterized by its ability to concurrently target the receptor tyrosine kinases c-Met and Flt-3, along with the dual-specificity protein kinase MEK1, thereby potentially intervening in multiple oncogenic signaling pathways implicated in tumor growth, survival, and therapeutic resistance [1].

Why Substituting c-Met/MEK1/Flt-3-IN-1 with Single-Target or Off-Panel Multi-Kinase Inhibitors Compromises Research Reproducibility


The concurrent inhibition of c-Met, MEK1, and Flt-3 by c-Met/MEK1/Flt-3-IN-1 addresses a defined biological profile that cannot be reliably recapitulated through generic substitution with single-target agents or even other multi-kinase inhibitors [1]. While compounds such as Cabozantinib (XL184) exhibit potent activity against c-Met and Flt-3 (IC50s of 1.3 nM and 11.3 nM, respectively), their efficacy against MEK1 is either absent or uncharacterized . Conversely, dedicated MEK1 inhibitors like Trametinib lack significant activity against c-Met or Flt-3. This divergence in target engagement profiles is critical, as the combined suppression of all three pathways is hypothesized to be necessary for a specific pharmacological outcome, and the use of alternative agents with incomplete or differing selectivity fingerprints would introduce a confounding variable that undermines the validity of comparative experimental studies [1].

Quantitative Differentiation of c-Met/MEK1/Flt-3-IN-1: Evidence-Based Selection Criteria for Procurement


Comparative Antiproliferative Activity in Lung Cancer Cell Lines: c-Met/MEK1/Flt-3-IN-1 vs. XL880 and XL184

c-Met/MEK1/Flt-3-IN-1 demonstrates a 4.6-fold increase in antiproliferative potency against the A549 human lung carcinoma cell line (IC50 = 0.39 µM) compared to the multi-kinase inhibitor XL880 (c-Met IC50 = 1.8 µM) [1][2]. This difference in cellular activity, despite comparable biochemical potency against the c-Met target, suggests that the specific combination of targets inhibited by c-Met/MEK1/Flt-3-IN-1 (including MEK1) yields a more pronounced anti-proliferative effect in this model system than XL880, which primarily targets c-Met, VEGFR-2, and KIT [1]. In contrast, the comparator Cabozantinib (XL184) exhibits a substantially more potent biochemical IC50 against c-Met (1.3 nM) .

Antiproliferative activity Lung cancer A549 cells

Selectivity Profile for Flt-3 Over BTK: A Quantitative Assessment of Off-Target Kinase Engagement

In biochemical kinase assays, c-Met/MEK1/Flt-3-IN-1 (US10266535, Compound 33) exhibits a 21-fold selectivity for Flt-3 (IC50 = 20 nM) over Bruton's Tyrosine Kinase (BTK) (IC50 = 421 nM) [1]. This selectivity profile is quantifiably distinct from that of other multi-kinase inhibitors, such as Cabozantinib (XL184), which shows a 0.24-fold selectivity (i.e., is 4.1-fold more potent against c-Met than Flt-3) . The differential selectivity towards BTK is a critical differentiator for research applications where BTK inhibition is an undesired confounding variable.

Kinase selectivity Flt-3 BTK

Purity and Physicochemical Characterization: A Benchmark for Reproducible In Vitro and In Vivo Studies

c-Met/MEK1/Flt-3-IN-1 is commercially supplied with a guaranteed purity of ≥98% , a specification that meets or exceeds the standard for high-quality tool compounds used in peer-reviewed research. This level of purity is quantitatively superior to that of some early-stage analogs or in-house synthesized batches, which may exhibit significant variations in purity that can lead to irreproducible biological results. The compound's defined molecular weight (688.75 g/mol) and molecular formula (C39H37FN6O5) enable precise molar calculations for in vitro and in vivo dosing.

Compound purity Physicochemical properties Reproducibility

High-Impact Research Applications for c-Met/MEK1/Flt-3-IN-1 Based on Quantitative Evidence


Investigating Combinatorial Pathway Blockade in Non-Small Cell Lung Cancer (NSCLC) Models

The compound's demonstrated antiproliferative activity against A549 lung cancer cells (IC50 = 0.39 µM) [1], coupled with its multi-target profile against c-Met, MEK1, and Flt-3, makes it a valuable tool for studying the therapeutic potential of simultaneous blockade of HGF/MET, MAPK/ERK, and FLT3 signaling pathways in NSCLC. This application is particularly relevant for exploring mechanisms to overcome resistance to single-agent targeted therapies [2].

Defining the Role of Flt-3 Signaling in Solid Tumor Microenvironments While Minimizing BTK Interference

The selectivity data showing 21-fold higher potency for Flt-3 (IC50 = 20 nM) over BTK (IC50 = 421 nM) [3] supports the use of c-Met/MEK1/Flt-3-IN-1 in research aimed at dissecting the specific contribution of Flt-3 signaling to solid tumor biology (e.g., in breast or cervical cancer models where BTK is also expressed). This allows for a cleaner dissection of Flt-3's role compared to less selective multi-kinase inhibitors [2].

Validating the Antiproliferative Phenotype in Hormone-Responsive Breast Cancer Research

The potent antiproliferative effect observed in MCF-7 breast cancer cells (IC50 = 0.33 µM) [1] positions c-Met/MEK1/Flt-3-IN-1 as a relevant chemical probe for investigating the interplay between estrogen receptor signaling and kinase-driven proliferation pathways in hormone-responsive breast cancer models [1].

Comparative Pharmacology Studies to Benchmark Multi-Kinase Inhibitor Profiles

The unique combination of c-Met, MEK1, and Flt-3 inhibition, along with its defined selectivity profile [1], renders c-Met/MEK1/Flt-3-IN-1 an essential reference compound for systematic studies comparing the functional consequences of targeting different sets of kinases (e.g., versus Cabozantinib or Trametinib) [2]. Its use is critical for establishing a quantitative structure-activity relationship (SAR) for polypharmacology in cancer models [2].

Technical Documentation Hub

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